5-Bromo-1-(2,5-dimethylbenzyl)-1H-indole-2,3-dione
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Overview
Description
5-Bromo-1-(2,5-dimethylbenzyl)-1H-indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 5-position of the indole ring and a 2,5-dimethylbenzyl group attached to the nitrogen atom of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2,5-dimethylbenzyl)-1H-indole-2,3-dione typically involves the bromination of 1-(2,5-dimethylbenzyl)-1H-indole-2,3-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(2,5-dimethylbenzyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
5-Bromo-1-(2,5-dimethylbenzyl)-1H-indole-2,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(2,5-dimethylbenzyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one
- 5-Bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Uniqueness
5-Bromo-1-(2,5-dimethylbenzyl)-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-bromo-1-[(2,5-dimethylphenyl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-10-3-4-11(2)12(7-10)9-19-15-6-5-13(18)8-14(15)16(20)17(19)21/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTOOPAVIONFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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